![molecular formula C18H23N3O3 B5137138 N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes starting from basic aromatic or heterocyclic compounds. For instance, a general approach includes converting organic acids into corresponding esters, then to hydrazides, followed by cyclization to oxadiazoles, and finally coupling with other functional groups or backbones to obtain the desired product (Aziz‐ur‐Rehman et al., 2016). Such methodologies highlight the complexity and versatility in the synthesis of oxadiazole derivatives.
Molecular Structure Analysis
Structural characterization is crucial in understanding the chemical behavior of these compounds. Techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy) are commonly used for this purpose. For example, the structure of similar compounds has been elucidated showing the detailed arrangement of atoms and the molecular conformation, which is essential for predicting reactivity and interaction with biological targets (J. Li et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. They can act as nucleophiles or electrophiles in reactions, depending on the substituents present on the oxadiazole ring. The chemical reactivity also includes the formation of various derivatives through substitution reactions, which significantly alter their physical and chemical properties (N. Tokura et al., 1961).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including melting points, solubility, and crystal structure, are directly influenced by their molecular structure. The introduction of different substituents can lead to a diverse range of physical properties, making these compounds suitable for various applications in materials science and pharmaceuticals. The crystallographic analysis provides insights into the molecular packing and intermolecular interactions within the crystal lattice, essential for understanding the stability and solubility of these compounds (C. Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties of "N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide" derivatives, such as reactivity, stability, and interactions with biological molecules, are pivotal for their potential applications. These properties are explored through various chemical reactions, spectroscopic analysis, and in some cases, biological assays to determine their activity against specific targets. The chemical properties are fundamentally determined by the oxadiazole core and the nature of its substituents, which can be tailored to achieve desired reactivities and interactions (Ersin Inkaya et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-9-5-6-13(12-15)18-20-17(24-21-18)11-10-16(22)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMKMSLFENWBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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